2-Methyl-2-butenal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

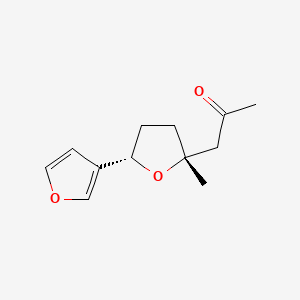

2-Methyl-2-butenal is a natural product found in Chrysopogon zizanioides, Allium cepa, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Atmospheric Chemistry Studies

2-Methyl-2-butenal, also known as 2-methyl-crotonaldehyde, has been the subject of atmospheric chemistry studies. Picquet-Varrault et al. (2022) conducted a kinetic and mechanistic study of the gas-phase reactions of NO3 radicals with this compound. This research provides insights into its reactivity and potential impacts on atmospheric chemistry, highlighting its significant rate constants in reactions with NO3 radicals (Picquet-Varrault et al., 2022).

Reaction with Chlorine Atoms

The gas-phase reaction of trans-2-methyl-2-butenal with chlorine atoms was investigated by Antiñolo et al. (2020). They identified key reaction products and explored secondary organic aerosol (SOA) formation, contributing to the understanding of atmospheric processes involving this compound (Antiñolo et al., 2020).

Use in Dog Collars and Spray

May et al. (2015) explored the use of this compound in dog collars and sprays, examining its release over time. This molecule, a maternal pheromone in rabbits and an interomone in dogs, is used to elicit behavioral changes, providing insights into its application in animal behavior modification (May et al., 2015).

Photodissociation Studies

Li et al. (2014) conducted an experimental and theoretical study on the dissociative photoionization of trans-2-methyl-2-butenal. They identified major fragment ions and proposed several dissociative photoionization channels, contributing to the understanding of its photodissociation dynamics (Li et al., 2014).

Catalysis Research

Waghray and Blackmond (1993) investigated the hydrogenation of 3-methyl-2-butenal over alkali-promoted ruthenium/silica catalysts, revealing insights into the adsorption and reaction of this compound in the context of catalysis (Waghray & Blackmond, 1993).

Combustion Studies

Park et al. (2015) presented experimental data on 2-methylbutanol combustion, providing insights into the oxidation and combustion characteristics of larger alcohols. Although not directly studying this compound, this research contributes to the broader understanding of the combustion of similar compounds (Park et al., 2015).

Pheromone Research in Cats

McGlone et al. (2019) explored the use of this compound in cat litter to improve litter box use and reduce aggression in cats. This study demonstrates its application as an interomone in domestic animals, showcasing its potential in improving animal welfare (McGlone et al., 2019).

Neuropharmacology Research

Kim et al. (2014) investigated the inhibitory effects of a derivative of this compound on neuro-inflammatory reactions, highlighting its potential therapeutic applications in neuroinflammatory diseases (Kim et al., 2014).

Eigenschaften

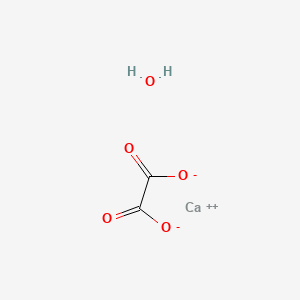

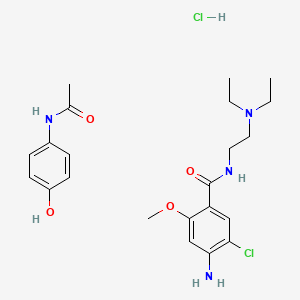

Molekularformel |

C5H8O |

|---|---|

Molekulargewicht |

84.12 g/mol |

IUPAC-Name |

2-methylbut-2-enal |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3 |

InChI-Schlüssel |

ACWQBUSCFPJUPN-UHFFFAOYSA-N |

SMILES |

CC=C(C)C=O |

Kanonische SMILES |

CC=C(C)C=O |

Dichte |

0.868-0.873 (20°) |

Physikalische Beschreibung |

Colourless liquid; penetrating, powerful green ethereal aroma |

Löslichkeit |

Slightly soluble in water; soluble in ether and most oils soluble (in ethanol) |

Synonyme |

(E)-2-methyl-2-butenal 2-methyl-2-butenal 2-methylbut-2-enal |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxybenzoyl)amino]butanoic acid](/img/structure/B1200448.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1200463.png)